2,6-Bis(diphenylamino)anthracene-9,10-dione

Beschreibung

Chemical Structure and Nomenclature

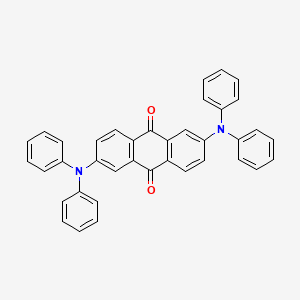

This compound exhibits a distinctive molecular architecture characterized by a central anthraquinone core substituted with two diphenylamino groups at the 2,6-positions. The compound possesses the molecular formula C₃₈H₂₆N₂O₂ and a molecular weight of 542.63 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound also being referred to as 2,6-bis(diphenylamino)anthraquinone in various chemical databases.

The structural framework represents a donor-acceptor-donor architecture, where the anthraquinone moiety serves as the electron-accepting unit while the diphenylamino substituents function as electron-donating groups. This arrangement creates a push-pull chromophore system that facilitates intramolecular charge transfer processes. The compound is assigned Chemical Abstracts Service number 868850-50-4 and maintains the molecular descriptor language number MFCD20040460.

The International Chemical Identifier key for this compound is TZENEWLXCXPNFX-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical identification. The simplified molecular-input line-entry system representation is O=C1C2=C(C=C(N(C3=CC=CC=C3)C4=CC=CC=C4)C=C2)C(C5=CC=C(N(C6=CC=CC=C6)C7=CC=CC=C7)C=C15)=O, describing the complete connectivity of all atoms within the molecular structure.

Physical Properties and Characteristics

The physical properties of this compound reflect its complex molecular structure and electronic characteristics. The compound typically appears as crystalline powder ranging in color from light yellow to amber to dark green, depending on the crystalline form and purity level. The melting point has been reported at 262 degrees Celsius, indicating substantial thermal stability. Storage recommendations specify maintaining the compound under inert gas conditions at temperatures below -20 degrees Celsius to prevent degradation.

The compound demonstrates notable solubility characteristics that vary significantly with solvent polarity. Research indicates that the substance exhibits different photophysical behaviors depending on the solvent environment, with charge transfer dynamics being particularly sensitive to solvent polarity. The molecular structure incorporates multiple aromatic systems that contribute to its extended conjugation and optical properties.

Table 1: Physical and Chemical Properties of this compound

Electrochemical studies have revealed significant insights into the redox behavior of this compound. In alkaline conditions at pH 14, the reduction potential has been measured at -445 millivolts versus standard hydrogen electrode. When paired with potassium ferrocyanide as a counter electrode, the system achieves a total cell voltage of 951 millivolts, demonstrating its potential utility in energy storage applications. The diffusion coefficient has been determined to be 2.75 × 10⁻⁶ cm²/s through rotating disk electrode measurements.

Historical Development in Organic Materials Science

The development of this compound emerged from broader research efforts to create high-performance organic semiconductors that combine electron transport capabilities with luminescent properties. Anthraquinone derivatives have historically attracted attention in microelectronics due to their electron-accepting characteristics, though their application in semiconductor devices remained limited until recent advances in molecular design.

The synthesis of anthracene derivatives with enhanced electronic properties gained momentum in the early 2010s when researchers began systematically exploring substitution patterns that could optimize both charge transport and optical characteristics. The specific 2,6-substitution pattern was identified as particularly promising because it allows for extended conjugation while maintaining molecular stability and processability.

Research into thermally activated delayed fluorescence materials accelerated the interest in donor-acceptor systems like this compound. The ability to harvest both singlet and triplet excitons for light emission made these compounds valuable for next-generation organic light-emitting diodes. The development of this particular compound represented a convergence of established anthraquinone chemistry with modern understanding of charge transfer processes in organic materials.

The compound gained significant research attention following reports of its potential as a red thermally activated delayed fluorescence emitter. This application area drove much of the subsequent investigation into its photophysical properties and synthetic optimization. The material's ability to undergo intramolecular charge transfer while maintaining reasonable stability made it a model system for understanding donor-acceptor interactions in organic semiconductors.

Significance in Optoelectronic Research

This compound has established significant importance in optoelectronic research due to its unique combination of charge transfer properties and luminescent characteristics. The compound serves as a model system for understanding multibranched push-pull chromophores, which are essential for developing highly efficient organic light-emitting devices. Research has demonstrated that the emission from this compound exhibits large Stokes shifts with increasing solvent polarity, confirming that the luminescence originates from intramolecular charge transfer processes.

The excited-state dynamics of this compound have been extensively studied using femtosecond transient absorption spectroscopy, revealing complex torsional dynamics involving twisting between donor and acceptor units. These studies have shown that charge separated states undergo torsional motion, resulting in the formation of twisted charge separated states. The rate of this twisting reaction is significantly accelerated in high-polarity solvents compared to low-polarity environments, providing insights into how molecular environment affects electronic properties.

Table 2: Optoelectronic Properties and Applications

The compound has found applications in advanced energy storage systems, particularly in organic flow batteries. Research has demonstrated its utility as a negative electrode material in alkaline organic flow battery systems. The ability to tune the energy levels of charge separated states through environmental control makes this compound particularly valuable for applications requiring precise electronic property adjustment.

Recent investigations have explored the use of this compound in optical waveguide applications. When incorporated into polymethyl methacrylate matrices, the compound can provide optical gain of 2.6 decibels per centimeter using vertical top pumping with 450-nanometer light-emitting diodes. This performance demonstrates the potential for integrating organic charge transfer materials into photonic devices.

The significance of this compound extends to fundamental research in organic electronics, where it serves as a benchmark system for understanding how molecular structure influences charge transfer dynamics. Studies have revealed that the energy gap between lowest singlet and triplet excited states can be regulated by changing solvent polarity, providing a mechanism for controlling intersystem crossing processes. This tunability is crucial for optimizing thermally activated delayed fluorescence efficiency and has implications for the broader field of organic semiconductor device design.

Eigenschaften

IUPAC Name |

2,6-bis(N-phenylanilino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H26N2O2/c41-37-34-24-22-32(40(29-17-9-3-10-18-29)30-19-11-4-12-20-30)26-36(34)38(42)33-23-21-31(25-35(33)37)39(27-13-5-1-6-14-27)28-15-7-2-8-16-28/h1-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZENEWLXCXPNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90730627 | |

| Record name | 2,6-Bis(diphenylamino)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868850-50-4 | |

| Record name | 2,6-Bis(diphenylamino)anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthesis Pathway

The synthesis of 2,6-Bis(diphenylamino)anthracene-9,10-dione typically involves the following steps:

- Starting Material : Anthraquinone derivatives such as 2,6-diaminoanthraquinone are commonly used as precursors.

- Functionalization : The amino groups are functionalized with diphenylamine through nucleophilic substitution or coupling reactions.

- Oxidation and Purification : The product is purified by recrystallization or chromatography to achieve high purity.

Detailed Preparation Method

Synthesis from 2,6-Diaminoanthraquinone

The preparation begins with the diazotization of 2,6-diaminoanthraquinone followed by coupling with diphenylamine derivatives.

Steps:

-

- Dissolve 2,6-diaminoanthraquinone in an acidic medium (e.g., hydrochloric acid).

- Add sodium nitrite solution under controlled temperature (0–5°C) to form the diazonium salt.

-

- Prepare a solution of diphenylamine in a suitable solvent (e.g., ethanol or acetic acid).

- Slowly add the diazonium salt solution to the diphenylamine solution while maintaining low temperature.

- Stir the reaction mixture for several hours to ensure complete coupling.

-

- Filter the reaction mixture to collect the crude product.

- Wash with water and methanol to remove impurities.

-

- Recrystallize the product using a solvent mixture such as dimethylformamide (DMF) and ethanol.

- Dry under vacuum to obtain pure this compound.

Reaction Conditions:

- Temperature: 0–5°C during diazotization; room temperature for coupling.

- pH Adjustment: Sodium acetate is used to maintain pH around 4 during diazotization.

Yields:

Typical yields range between 65% and 75%, depending on reaction conditions and purification methods.

Alternative Methods

Direct Amination

Direct amination of anthraquinone derivatives using diphenylamine in the presence of catalysts (e.g., Lewis acids) has been explored but is less common due to lower selectivity.

Oxidative Coupling

In some cases, oxidative coupling reactions can be employed where anthracene derivatives are reacted with diphenylamine under oxidizing conditions.

Characterization of the Product

Analytical Techniques:

-

- Key Peaks: $$ \nu(C=O) $$: ~1670 cm⁻¹; $$ \nu(C=C) $$: ~1450–1650 cm⁻¹; $$ \nu(C-N) $$: ~1300 cm⁻¹.

-

- $$ ^1H $$-NMR (DMSO-d₆): Signals in the range of $$ \delta $$: 7–8 ppm for aromatic protons.

-

- Molecular Ion Peak ($$ M^+ $$): m/z = 542.

Data Table: Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, ice bath | ~90 | Controlled temperature critical |

| Coupling | Diphenylamine, ethanol/acetic acid | ~65–75 | Stirred at room temperature |

| Purification | DMF-Ethanol recrystallization | High | Removes impurities effectively |

Analyse Chemischer Reaktionen

Synthetic Routes and Functionalization

The synthesis of 2,6-Bis(diphenylamino)anthracene-9,10-dione typically involves palladium-catalyzed cross-coupling reactions. Key steps include:

a. Bromination of Anthraquinone

2,6-Dibromo-9,10-anthraquinone is synthesized via bromination of 2,6-diamino-9,10-anthraquinone using CuBr₂ and tert-butyl nitrite in acetonitrile at 65°C . This intermediate serves as a precursor for subsequent amination.

b. Buchwald-Hartwig Amination

The diphenylamino groups are introduced via palladium-catalyzed coupling of the brominated anthraquinone with aniline derivatives. For example:

-

Reagents : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, THF/toluene solvent .

-

Conditions : Reflux for 18–24 hours under inert atmosphere .

c. Characterization

X-ray crystallography confirms the planar anthracene core with diphenylamino substituents at positions 2 and 6, oriented at ~85–90° relative to the anthracene plane .

Redox and Electrochemical Behavior

The anthraquinone core enables reversible electron-transfer reactions:

| Property | Value/Observation | Source |

|---|---|---|

| Reduction potential (E₁/₂) | −1.2 V vs. SCE (in DMF) | |

| Electron affinity | 2.8–3.1 eV (DFT-calculated) |

-

Chemical Doping : Reacts with strong reducing agents (e.g., Na/Hg) to form radical anions, enhancing conductivity in organic semiconductors .

-

Stability : The diphenylamino groups stabilize the reduced states, preventing aggregation in solution .

Photophysical Reactions

The compound exhibits tunable fluorescence and triplet-state properties:

| Parameter | Value | Source |

|---|---|---|

| Absorption λₘₐₓ | 385–400 nm (in THF) | |

| Fluorescence Φ | 0.33–0.36 (solvent-dependent) | |

| Triplet energy (ET) | 1.69–1.73 eV (DFT-calculated) |

-

Triplet-Triplet Annihilation (TTA) : Acts as an annihilator in upconversion systems with sensitizers like PtOEP, achieving quantum yields (ΦUC) up to 10% .

-

Solvent Effects : Fluorescence quenching observed in polar solvents due to charge-transfer interactions .

DNA-Binding and Biological Interactions

While primarily studied for electronic applications, related anthraquinones exhibit:

-

Intercalation : Planar structure allows insertion into DNA base pairs, disrupting replication .

-

Structure-Activity : Side-chain modifications (e.g., methylene links) enhance DNA-binding constants (Kₐ ≈ 10⁵ M⁻¹) .

Comparative Reactivity

A comparison with structurally similar compounds reveals key differences:

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that anthracene-9,10-diones, including BDA, exhibit promising anticancer activities. A study focused on a series of derivatives revealed their ability to bind to DNA and induce cytotoxic effects in tumor cells. The mechanism of action involves reversible binding to both major and minor grooves of DNA, which may lead to distinct cytotoxic properties compared to other known anthracene derivatives.

- Key Findings:

- Synthesis : Various derivatives were synthesized and characterized for their biological activity.

- DNA Binding : Thermal denaturation studies showed strong binding affinity to DNA.

- Cytotoxicity : Compounds with specific structural features demonstrated enhanced cytotoxic effects against cancer cell lines .

Organic Electronics

BDA is recognized for its high electron affinity and tunable emission properties, making it a candidate for applications in organic electronics. Its ability to function as an electron-accepting material is particularly valuable in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

- Applications in Electronics:

Photonic Applications

The photophysical properties of BDA also suggest potential uses in photonic devices. Its ability to emit light in the yellow-orange region makes it suitable for applications in light-emitting devices and sensors.

- Research Highlights :

Several studies have documented the synthesis and application of BDA:

- Study on Anticancer Activity : A comprehensive evaluation of various anthracene derivatives demonstrated that those with specific side chains exhibited superior DNA binding and cytotoxicity against cancer cells .

- Organic Electronics Research : Research published on the use of diaryl-anthraquinones highlighted the effectiveness of BDA as an electron-accepting polymer in enhancing the efficiency of organic electronic devices .

Wirkmechanismus

The mechanism of action of 2,6-Bis(diphenylamino)anthracene-9,10-dione involves its ability to participate in electron transfer processes. The diphenylamino groups enhance the compound’s electron-donating properties, facilitating charge transfer interactions. These interactions are crucial in optoelectronic applications, where the compound’s ability to emit light upon electrical excitation is harnessed .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Substituent Effects on Properties

- Electron-Donating vs. Electron-Withdrawing Groups: Diphenylamino groups (electron-donating) enhance π-conjugation and redox activity, making the compound suitable for optoelectronic materials . Chloro or amido groups (electron-withdrawing) improve DNA-binding affinity but reduce solubility .

- Steric Effects: Bulky diphenylamino groups may hinder intercalation into DNA compared to smaller substituents like amino or chloro . Heptylphenoxy groups in improve lipid solubility, enhancing cell membrane permeability .

Biologische Aktivität

2,6-Bis(diphenylamino)anthracene-9,10-dione (commonly referred to as DPA-AQD) is an organic compound that has garnered attention for its unique electronic properties and potential biological applications. This article delves into its biochemical interactions, mechanisms of action, and implications for research and industry.

Overview of the Compound

- Chemical Structure : DPA-AQD features an anthracene backbone with two diphenylamino groups attached to the 2 and 6 positions. Its molecular formula is with a molecular weight of 542.63 g/mol.

- CAS Number : 868850-50-4

DPA-AQD exhibits a variety of biological activities primarily through its interactions with biomolecules:

- Enzyme Inhibition : It has been shown to inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition can affect glucose absorption and metabolism in cells, making it relevant for diabetes research.

- Cellular Effects : The compound influences cellular signaling pathways and gene expression. Its ability to modulate glucose metabolism indicates potential implications in energy production and storage within cells.

Interaction with Biomolecules

DPA-AQD interacts with various biomolecules, leading to significant biochemical effects:

- α-Glucosidase Inhibition : Studies indicate that DPA-AQD binds to the active site of α-glucosidase, preventing substrate access and thereby inhibiting enzyme activity. This interaction could have therapeutic implications for managing blood sugar levels in diabetic patients .

Cellular Studies

Research has demonstrated that DPA-AQD can affect different cell types:

- Metabolic Pathways : By altering the activity of α-glucosidase, DPA-AQD may influence metabolic pathways related to carbohydrate metabolism. The resulting changes in glucose levels can impact overall cellular energy dynamics .

Research Findings and Case Studies

Several studies have explored the biological activity of DPA-AQD:

- Anticancer Potential : While not directly tested as an anticancer agent, related anthracene derivatives have shown promise in cancer research due to their DNA-intercalating properties. This suggests that DPA-AQD may also exhibit similar activities worth investigating further .

- Mutagenicity Studies : Research on structurally related anthracene derivatives has indicated a lack of mutagenic activity in bacterial assays. This suggests that DPA-AQD may also be non-mutagenic, which is critical for its safety profile in potential therapeutic applications .

Comparative Analysis

To better understand the unique properties of DPA-AQD, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 9,10-Anthracenedione | Lacks amino substitutions | Simpler structure; serves as a base framework |

| 1,4,5,8-Tetraamino-2,6-bis(3-butoxyphenoxy)anthracene-9,10-dione | Contains multiple amino groups | Increased reactivity due to additional functional groups |

| This compound | Contains diphenylamino groups | Superior electronic properties and stability compared to others |

Q & A

Q. What are the common synthetic routes for preparing 2,6-Bis(diphenylamino)anthracene-9,10-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via nucleophilic substitution reactions. For example, bis(ω-haloalkanamido) anthraquinone derivatives react with secondary amines (e.g., diphenylamine) under reflux in aprotic solvents (e.g., DMF or THF). Key factors include:

- Temperature : Elevated temperatures (80–120°C) accelerate reaction rates but may require inert atmospheres to prevent oxidation.

- Solvent polarity : Polar solvents enhance solubility of intermediates, improving yields (>90% reported in optimized conditions).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (from toluene/ethanol) achieve >96% HPLC purity .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Primary method for purity assessment (>96% purity threshold) using reverse-phase C18 columns and UV detection at λ = 254 nm .

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.2 ppm) and absence of byproducts.

- X-ray Crystallography : Resolves molecular geometry, confirming dihedral angles between anthraquinone core and diphenylamino groups (~45–60°) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental contamination .

Advanced Research Questions

Q. How do structural modifications at the 2,6-positions of anthracene-9,10-dione derivatives affect their DNA-binding affinity and cytotoxicity?

Methodological Answer: Substituents with two methylene links (n=2) in side chains enhance DNA intercalation by allowing simultaneous major/minor groove binding. Experimental validation includes:

- Thermal Denaturation : ΔT values increase by 8–12°C for derivatives with n=2 vs. n=1, indicating stronger DNA stabilization.

- Molecular Modeling : MD simulations show side-chain flexibility improves van der Waals contacts with base pairs.

- Cytotoxicity : IC values (e.g., 0.5–2.0 μM in leukemia cells) correlate with enhanced groove occupancy .

Q. What computational approaches are effective in predicting interaction mechanisms between this compound and biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite identifies binding poses in DNA grooves or enzyme active sites (e.g., topoisomerase II).

- Molecular Dynamics (MD) : GROMACS simulations (50–100 ns) assess binding stability (RMSD < 2 Å) and hydrogen-bond persistence.

- QSAR Models : Predict cytotoxicity using descriptors like logP, polar surface area, and H-bond acceptor counts .

Q. How does environmental persistence of anthracene-9,10-dione derivatives impact ecological risk assessment, and what mitigation strategies are proposed?

Methodological Answer:

- Persistence : Anthraquinones resist photodegradation (t > 30 days in sunlight) and bioaccumulate in aquatic organisms (BCF > 500).

- Mitigation :

- Wastewater Treatment : Advanced oxidation processes (e.g., ozonation) degrade >95% of contaminants.

- Regulatory Limits : EPA recommends LC thresholds < 1 ppm for aquatic organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.